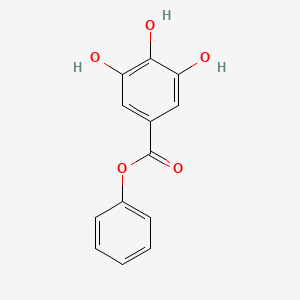

Phenyl gallate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-10-6-8(7-11(15)12(10)16)13(17)18-9-4-2-1-3-5-9/h1-7,14-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZMQFJTPHSKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318656 | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70022-13-8 | |

| Record name | MLS003170836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl Gallate and Analogues

Chemical Esterification Approaches for Gallates

Chemical esterification remains a cornerstone for synthesizing gallate esters. Traditional methods often involve direct esterification of gallic acid with an alcohol or phenol (B47542) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction equilibrium is typically shifted towards product formation by removing the water generated during the process, often through azeotropic distillation or the use of dehydrating agents mdpi.comgoogle.commdpi.comf1000research.com.

More sophisticated chemical methods employ coupling agents to activate the carboxylic acid group of gallic acid, facilitating ester formation under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) are commonly used for such transformations, particularly in the synthesis of complex molecules or when high chemoselectivity is required nih.govuniversite-paris-saclay.fremich.edunih.gov. Another approach utilizes a borate-sulfuric acid catalyst complex for the direct esterification of phenols with carboxylic acids, operating within a temperature range of 75°C to 285°C google.com.

Table 1: Chemical Esterification Methods for Gallic Acid Derivatives

| Method/Catalyst | Reactants (Example) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Direct Esterification (H₂SO₄) | Gallic acid + Alkyl alcohol | Excess alcohol | Reflux (3-7 h) | 50-90 | mdpi.com | |

| Direct Esterification (PTSA) | Gallic acid + Alkyl alcohol | Solvent-free | 100-180 | Varies | High | google.com |

| Direct Esterification (H₂SO₄) | Phenol + Carboxylic acid | Optional | 75-285 | Varies | Varies | google.com |

| Coupling (DCC/DMAP) | Protected Gallic acid derivative + Alcohol/Phenol | CH₂Cl₂ | Reflux (24 h) | Varies | Good | nih.gov |

| Acid-Catalyzed Esterification (H₂SO₄) | Gallic acid + Polyethylene (B3416737) glycol (PEG) | Solvent-free | 110 | 12 h | ~90 | f1000research.com |

Enzymatic Synthesis Strategies for Galloyl Esters

Enzymatic synthesis offers a highly selective and milder alternative for producing gallate esters, often employing lipases as biocatalysts. These enzymes facilitate the esterification or transesterification reactions between gallic acid (or its derivatives) and alcohols or phenols. Immobilized lipases, such as Novozym 435 (from Candida antarctica), lipase (B570770) DF "Amano" 15 (from Rhizopus oryzae), and lipases from Aspergillus oryzae or Rhizomucor miehei, are frequently used due to their reusability and stability in organic media tandfonline.commdpi.comtandfonline.commdpi.comnih.govresearchgate.netgoogle.comresearchgate.netjst.go.jp.

The reactions are typically carried out in organic solvents like acetonitrile, hexane, or isooctane, or in solvent-free systems. Acyl donors such as vinyl acetate (B1210297) or vinyl stearate (B1226849) are commonly employed in transesterification reactions tandfonline.comtandfonline.comnih.gov. Immobilized tannase (B8822749) has also been reported for the synthesis of gallic acid esters google.com. Ionic liquids are increasingly explored as reaction media to enhance enzyme activity and product yields in enzymatic esterifications tandfonline.comtandfonline.comdokumen.pub.

Table 2: Enzymatic Synthesis Methods for Gallate Esters

| Enzyme | Reactants (Example) | Acyl Donor / Alcohol | Solvent / Medium | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Novozym 435 (Lipase) | Epigallocatechin gallate (EGCG) | Vinyl acetate | Ionic Liquid | 70 | 10 h | 98.65 | tandfonline.comtandfonline.com |

| Novozym 435 (Lipase) | Phenolic acids + Fatty alcohols | Fatty alcohols | Organic solvent | 60 | 5 days | 98 | mdpi.com |

| Lipase DF "Amano" 15 | Epigallocatechin gallate (EGCG) | Vinyl stearate | Acetonitrile | 50 | 96 h | 65.2 | nih.gov |

| Immobilized Tannase | Gallic acid + Alkyl alcohol/Diol | Alkyl alcohol/Diol | Varies | 4-45 | Varies | >60 | google.com |

| Lipase (e.g., CALB) | Gallic acid + Alkyl alcohol | Alkyl alcohol | Solvent-free | Varies | Varies | 50-90 | mdpi.com |

Rational Design and Synthesis of Phenylalkyl Gallate Derivatives

The synthesis of phenylalkyl gallate derivatives involves tailoring the structure of gallate esters to achieve specific properties, often related to enhanced lipophilicity, bioavailability, or targeted biological activity. This often entails esterifying gallic acid with more complex alcohols or phenols, or modifying existing gallate structures.

For instance, the synthesis of various alkyl gallates, where gallic acid is esterified with different chain-length alcohols, exemplifies this approach. These modifications are designed to increase lipophilicity, which can improve absorption and efficacy mdpi.comgoogle.comresearchgate.net. Similarly, the synthesis of epigallocatechin gallate (EGCG) derivatives, such as stearyl esters, involves acylating the phenolic hydroxyl groups of EGCG to enhance its fat solubility and bioavailability tandfonline.comtandfonline.comnih.gov. While these are not direct phenyl gallate derivatives, they illustrate the principles of designing and synthesizing galloyl esters with altered physicochemical properties through esterification. The use of protected gallic acid derivatives or specific coupling agents can also be part of a rational design strategy to control regioselectivity and yield in complex esterifications nih.govacs.org.

Green Chemistry Approaches in Gallate Synthesis

The drive towards sustainable chemical processes has led to the development of greener synthetic routes for gallate esters. These approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign reagents and solvents.

Solvent-Free Synthesis: Reactions conducted without organic solvents, such as solid-solid reactions or using an excess of the alcohol reactant as both solvent and reactant, significantly reduce environmental impact mdpi.comnih.govnih.gov. For example, the esterification of gallic acid with polyethylene glycol (PEG) can be achieved in a solvent-free, solid-solid reaction using sulfuric acid as a catalyst nih.govnih.gov.

Microwave-Assisted Synthesis: Microwave irradiation dramatically accelerates esterification reactions, often reducing reaction times from hours to minutes and achieving high yields researchgate.netasianpubs.org. This method is considered energy-efficient and can be applied to various gallate ester syntheses.

Ionic Liquids (ILs): ILs are explored as "green solvents" and sometimes as catalysts themselves. They offer advantages such as low volatility, recyclability, and the ability to stabilize enzymes, thereby facilitating greener enzymatic syntheses tandfonline.comtandfonline.comdokumen.pubmdpi.com.

Catalyst Development: The use of heterogeneous catalysts, such as potassium hydrogen sulfate (B86663) (KHSO₄), or sulfonated biochar, allows for easier separation and recycling compared to homogeneous acid catalysts mdpi.comresearchgate.net. Metal-containing ionic liquids are also investigated for their catalytic activity in organic synthesis mdpi.com.

Supercritical Fluids: Supercritical CO₂ (scCO₂) with co-solvents like ethanol (B145695) is a recognized green technology for extraction and potentially for reactions, offering tunable properties and avoiding hazardous organic solvents acs.orgresearchgate.netaip.org.

Table 3: Green Chemistry Approaches for Gallate Synthesis

| Method | Catalyst / Medium | Reactants (Example) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Solvent-Free | H₂SO₄ | Gallic acid + PEG | 110 | 12 h | ~90 | nih.govnih.gov |

| Solvent-Free | H₂SO₄ | Gallic acid + Alkyl alcohol | Reflux | 3-7 h | 50-90 | mdpi.com |

| Microwave-Assisted | KHSO₄ (heterogeneous acid catalyst) | Gallic acid + Alkyl alcohol | Varies | 6-10 min | Quantitative | researchgate.net |

| Enzymatic (ILs) | Immobilized Lipase (Novozym 435) | EGCG + Vinyl acetate | 70 | 10 h | 98.65 | tandfonline.comtandfonline.com |

| Supercritical CO₂ + EtOH | N/A (Extraction/Potential reaction medium) | Gallic acid, Methyl gallate | Varies | Varies | Varies | acs.orgresearchgate.net |

Compound List:

this compound

Gallic acid

Phenol

Epigallocatechin gallate (EGCG)

Alkyl gallates (e.g., methyl gallate, propyl gallate, octyl gallate, dodecyl gallate)

Phenylalkyl gallates

Ethylene glycol

Polyethylene glycol (PEG)

4-hydroxybenzoic acid

Ferulic acid

Caffeic acid

p-coumaric acid

Sinapic acid

Vanillic acid

Protocatechuic acid

Salicylic acid

Gentisic acid

Veratric acid

Syringic acid

p-coumaroyl quinic acid

Dihydrocaffeic acid

Dihydroferulic acid

Rosmarinic acid

Tyrosol

N-CBZ-Gly

L-Phe-OtBu

4-benzyloxybenzoic acid

4-benzyloxybenzoyl chloride

(2R, 3R)-5,7-bis(benzyloxy)-2-[3,4,5-tris(benzyloxy)phenyl]chroman-3-ol

(2R, 3R)-5,7-bis(benzyloxy)-2-[(3,4,5-tris(benzyloxy)-phenyl]chroman-3-yl-(4-benzyloxy)benzoate

(2R, 3R)-epigallocatechin-3-O-(4-hydroxybenzoate)

Ethyl gallate

Propyl gallate

Stearyl derivatives of EGCG

Galloyl glucose

Sinapoyl glucose

Geranyl acetate

Neryl acetate

Vitamin E (α-tocopherol)

Succinic anhydride (B1165640)

Ellagic acid

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., DEPT, HSQC, HMBC) for Gallates

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the structure of organic compounds. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide complementary information, enabling comprehensive structural assignments for gallates and their derivatives, including phenyl gallate.

DEPT Spectroscopy: DEPT experiments are used to differentiate carbon atoms based on the number of protons attached to them (CH₃, CH₂, CH, and quaternary carbons). For this compound, DEPT would help distinguish the aromatic CH carbons in both the galloyl and phenyl rings, as well as any aliphatic carbons if present in substituted derivatives. It can also confirm the absence of protons on quaternary carbons, such as the carbonyl carbon of the ester group. analyzetest.com

HSQC Spectroscopy: HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This technique is vital for assigning specific proton signals to their corresponding carbon atoms. For this compound, HSQC would map the proton signals of the aromatic rings to their directly bonded carbons, providing a foundational dataset for further analysis. analyzetest.comscience.govcolumbia.edu

HMBC Spectroscopy: HMBC is used to identify correlations between protons and carbons separated by two or three bonds. This long-range connectivity information is crucial for piecing together the molecular framework. For this compound, HMBC would be instrumental in confirming the ester linkage by showing correlations between the protons of the phenyl group and the carbonyl carbon of the galloyl moiety, and vice versa. It would also help in establishing the connectivity within the aromatic rings and between the galloyl and phenyl ester components. analyzetest.comscience.govcolumbia.edu

While specific NMR data for this compound using these advanced techniques are not extensively detailed in the provided literature, these methods are standard for characterizing gallate esters, providing unambiguous assignments of proton and carbon signals, and confirming the connectivity that defines the this compound structure. tandfonline.combohrium.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Ester Linkage Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups within a molecule by analyzing the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the ester linkage and characteristic vibrations of the galloyl and phenyl groups.

The ester linkage (-COO-) in this compound is expected to exhibit characteristic absorption bands:

A strong absorption band in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. nih.govresearchgate.netscience.gov

Absorption bands in the 1100-1300 cm⁻¹ range, indicative of C-O stretching vibrations within the ester group. nih.govresearchgate.netscience.govresearchgate.net

Additionally, the aromatic rings of both the galloyl and phenyl moieties will contribute to the FTIR spectrum with characteristic C=C stretching vibrations (around 1600-1450 cm⁻¹) and C-H stretching vibrations (around 3100-3000 cm⁻¹). The phenolic hydroxyl groups (-OH) of the galloyl moiety are expected to show a broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. researchgate.net The presence of these specific absorption bands confirms the esterification of gallic acid with phenol (B47542).

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Description of Vibration | Reference(s) |

| Ester C=O | 1700-1750 | Carbonyl stretching | nih.govresearchgate.netscience.gov |

| Ester C-O | 1100-1300 | C-O stretching | nih.govresearchgate.netscience.govresearchgate.net |

| Phenolic O-H | 3200-3600 (broad) | Hydroxyl stretching | researchgate.net |

| Aromatic C=C | 1600-1450 | Ring stretching | researchgate.net |

| Aromatic C-H | 3100-3000 | C-H stretching | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Gallates

Mass Spectrometry (MS) provides critical information about the molecular weight of a compound and its fragmentation patterns, which can be used to confirm its structure. For this compound (molecular formula C₁₃H₁₀O₅), MS analysis would typically involve techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).

Molecular Weight Determination: this compound has a calculated molecular weight of approximately 246.05 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for precise determination of the elemental composition. researchgate.netmassbank.eunih.govresearchgate.net

Fragmentation Analysis: Fragmentation patterns are highly characteristic and aid in structural confirmation. For this compound, key fragmentation pathways would likely involve:

Cleavage of the ester bond: This is a primary fragmentation route for esters. It can lead to the formation of ions corresponding to the gallic acid moiety (e.g., gallic acid anion [M-H]⁻ at m/z 169) and the phenyl cation, or vice versa. researchgate.netnih.govmdpi.com

Loss of phenol: The intact phenyl group could be lost from the molecular ion.

Fragmentation of the galloyl moiety: The hydroxyl groups on the galloyl ring might undergo dehydration or other rearrangements.

Table 2: Expected Mass Spectrometric Fragmentation Pathways for this compound

| Ion Type | Expected m/z (approx.) | Description of Fragmentation | Reference(s) |

| Molecular Ion | 246.05 | [M]⁺ (EI) or [M+H]⁺ (ESI positive), [M-H]⁻ (ESI negative) | researchgate.netmassbank.eunih.gov |

| Fragment 1 | 169 | Gallic acid moiety anion ([C₇H₅O₅]⁻) after ester cleavage | nih.govmdpi.com |

| Fragment 2 | 93 | Phenyl cation ([C₆H₅]⁺) after ester cleavage | |

| Fragment 3 | 217 | Loss of phenol ([M-C₆H₅OH]⁺) or similar fragment | |

| Fragment 4 | 168 | Loss of H₂O from gallic acid moiety |

Tandem mass spectrometry (MS/MS) can further elucidate the structure by fragmenting selected precursor ions, providing more detailed information about the substructures. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Gallates

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional crystalline structure of a compound. Single-crystal XRD analysis provides precise information about bond lengths, bond angles, molecular conformation, and the packing arrangement of molecules in the crystal lattice.

For this compound, XRD analysis would reveal:

The precise arrangement of this compound molecules in the solid state.

Details of intermolecular interactions, such as hydrogen bonding between phenolic hydroxyl groups or π-π stacking interactions between aromatic rings.

The unit cell parameters and space group, which are characteristic of the crystalline form.

This information is vital for understanding the physical properties of this compound, such as solubility, melting point, and stability, which are influenced by its crystalline packing. nih.govrsc.org

Theoretical and Computational Chemistry Studies of Phenyl Gallate and Gallates

Quantum Chemical Calculations for Antioxidant Property Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting the antioxidant potential of phenolic compounds by quantifying their propensity to scavenge free radicals. This involves analyzing various thermodynamic parameters that govern different antioxidant mechanisms.

The Bond Dissociation Enthalpy (BDE) is a critical parameter for assessing the Hydrogen Atom Transfer (HAT) mechanism, a primary pathway for radical scavenging by phenolic antioxidants. A lower O-H BDE value indicates a weaker bond, signifying that the hydrogen atom can be more readily abstracted by a free radical, thus enhancing antioxidant activity. Studies on gallic acid and its esters, such as propyl gallate, reveal BDE values that are indicative of their antioxidant capacity. For instance, propyl gallate exhibits O-H BDE values around 75-80 kcal/mol for specific hydroxyl groups, which are considered favorable for HAT pan.olsztyn.plpreprints.orgplos.org. While specific BDE values for phenyl gallate are not extensively detailed in the provided literature, it is anticipated that its BDE will be influenced by the phenolic hydroxyl groups and the ester linkage, following similar trends observed for other gallate esters. The phenyl group itself, as part of the ester, can also influence electron distribution and, consequently, the BDE of the phenolic hydroxyls nih.gov.

The Ionization Potential (IP) is a key descriptor for the Single Electron Transfer-Proton Transfer (SET-PT) mechanism. A lower IP signifies that the molecule can more easily donate an electron, a crucial step in this antioxidant pathway. Studies on various phenolic compounds, including gallic acid derivatives, have shown that lower IP values correlate with enhanced antioxidant activity via the SET-PT route unec-jeas.comdntb.gov.uaresearchgate.netnih.govresearchgate.netnih.govacs.orgresearchgate.net. Computational investigations typically calculate IP values for gallates to assess their potential in mechanisms involving electron donation.

Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are important parameters for evaluating the Sequential Proton Loss Electron Transfer (SPLET) mechanism. In this pathway, a proton is first abstracted, followed by electron transfer. Lower PA and ETE values suggest a more favorable process for radical scavenging via SPLET unec-jeas.comdntb.gov.uaresearchgate.netmdpi.comnih.gov. Computational studies often compute these values for gallates, particularly noting the influence of solvent polarity on their magnitudes, with polar solvents generally reducing these enthalpies, thereby favoring the SPLET mechanism unec-jeas.comdntb.gov.uaresearchgate.net.

Density Functional Theory (DFT) is the predominant computational method employed in these studies due to its balance of accuracy and computational efficiency. Various DFT functionals and basis sets are utilized to accurately predict thermochemical parameters. Commonly used functionals include B3LYP, M06-2X, and LC-ωPBE, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) pan.olsztyn.plpreprints.orgplos.orgnih.govunec-jeas.comdntb.gov.uanih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govtandfonline.comnih.govworldscientific.comresearchgate.netresearchgate.netrsc.orgbohrium.comjmaterenvironsci.comuobaghdad.edu.iq. The selection of the appropriate functional and basis set is crucial, as it can significantly impact the accuracy of calculated BDE, IP, PA, and ETE values, and consequently, the predicted antioxidant activity researchgate.netresearchgate.net. Studies often benchmark these methods against experimental data or higher-level theoretical calculations to validate their reliability pan.olsztyn.plresearchgate.netresearchgate.net.

Molecular Docking Simulations for Ligand-Enzyme and Ligand-DNA Interactions

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (such as this compound) to a target biomolecule, like an enzyme or DNA. This method helps in understanding how this compound might interact with specific biological targets involved in oxidative stress or other cellular processes. Studies on related gallates and polyphenols have explored their interactions with enzymes like Tyrosine kinase Hck, Heme Oxygenase, and Human Serum Albumin, as well as their binding to DNA unec-jeas.comdntb.gov.uabohrium.comijpsonline.comnih.govmdpi.combartin.edu.trdntb.gov.uaacs.orgtandfonline.com. These simulations reveal key binding sites and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions), providing insights into potential therapeutic applications and mechanisms of action. For instance, the galloyl moiety, present in this compound, is often identified as a crucial structural feature for anchoring to protein binding sites through its hydroxyl groups mdpi.com.

Conformational Analysis and Reactivity Descriptors

Conformational analysis involves determining the most stable three-dimensional structures of a molecule by exploring various spatial arrangements of its atoms. This is important because molecular conformation can influence reactivity and binding interactions. DFT calculations are frequently employed to optimize geometries and analyze conformational landscapes sciforum.nettaltech.eeresearchgate.netchemrxiv.orgchemrxiv.org. Additionally, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, electrophilicity, and local softness, offer valuable insights into the electron distribution within the molecule and its inherent reactivity towards electrophiles or nucleophiles, further aiding in the prediction of antioxidant activity researchgate.netresearchgate.networldscientific.comresearchgate.netscispace.com.

Theoretical and computational chemistry studies provide a robust framework for understanding the antioxidant potential of this compound and related gallates. By employing DFT calculations to determine key thermochemical parameters like BDE, IP, PA, and ETE, researchers can predict the preferred antioxidant mechanisms (HAT, SET-PT, SPLET) and the influence of solvent environments. Molecular docking simulations offer insights into interactions with biological targets, while conformational analysis and reactivity descriptors further refine our understanding of structure-activity relationships. Although direct experimental or computational data for this compound may be less abundant than for simpler gallates, the established methodologies and observed trends for related compounds provide a strong basis for predicting its behavior and guiding future research.

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Introduction to this compound and Computational SAR

This compound, an ester formed from gallic acid and phenol (B47542), is a compound within the broader class of gallates and polyphenols that exhibit a range of biological activities, most notably antioxidant properties. Understanding the intricate relationship between its molecular structure and these activities is paramount for its potential applications. Computational chemistry provides a powerful suite of tools for elucidating these structure-activity relationships (SAR), offering insights that complement experimental findings and guide further research. This section delves into how theoretical and computational methodologies are applied to unravel the SAR of this compound and related gallate compounds.

Computational Methodologies for SAR Elucidation

The investigation of SAR for compounds like this compound typically relies on two primary computational approaches: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR): QSAR establishes a predictive statistical correlation between a compound's molecular structure, represented by various calculated descriptors, and its observed biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of novel molecules or identify specific structural features that are critical for a particular effect. These models utilize molecular descriptors that quantify physicochemical properties, electronic characteristics, and topological features. researchgate.netmdpi.comjddtonline.infopsu.edu For gallates and other phenolic compounds, QSAR studies have been instrumental in correlating structural variations with activities such as antioxidant capacity, antimicrobial effects, and enzyme inhibition. mdpi.compsu.edulongdom.orgplos.org

Molecular Docking: This technique simulates the physical process of a ligand, such as this compound, binding to a biological target, like a protein receptor or enzyme. By predicting the binding pose, affinity, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), molecular docking provides crucial insights into how a molecule's structure facilitates or hinders its interaction with its target. This information directly contributes to SAR by pinpointing structural elements essential for binding and subsequent activity. Studies have employed molecular docking to examine the interactions of various gallates and their derivatives with diverse biological targets, including proteases and enzymes implicated in disease pathways. unica.itbiointerfaceresearch.cominnovareacademics.innih.govsciforum.netnih.gov

Key Computational Parameters in SAR Studies of Gallates

Several computational parameters are frequently utilized in SAR studies of gallates and related phenolic compounds to elucidate their biological activities:

Thermodynamic Parameters:

Bond Dissociation Enthalpy (BDE): The strength of the O-H bond in phenolic hydroxyl groups is a critical determinant of antioxidant activity, particularly for the Hydrogen Atom Transfer (HAT) mechanism. Lower BDE values indicate a more readily donated hydrogen atom, which enhances radical scavenging capacity. psu.eduplos.orgjmaterenvironsci.comnih.gov For gallic acid and its derivatives, the BDE of the phenolic hydroxyls is a primary descriptor used in SAR analyses. plos.orgrsc.org

Ionization Potential (IP): Related to electron transfer mechanisms (SET), IP is another parameter assessed to evaluate antioxidant potential. psu.edunih.gov

Electronic Structure Descriptors:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their difference (the energy gap), offer insights into a molecule's reactivity, its electron-donating or accepting capabilities, and its potential for radical scavenging. jmaterenvironsci.comnih.govmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visually represent the distribution of electron density across a molecule, highlighting regions of positive and negative electrostatic potential. This is vital for understanding intermolecular interactions and identifying potential reaction sites. mdpi.com

Physicochemical Descriptors:

These are diverse properties calculated for QSAR modeling, including:

LogP (Alogp): Quantifies lipophilicity, influencing a compound's absorption and distribution within biological systems. plos.orgnaturalproducts.net

Topological Polar Surface Area (TopoPSA): Correlates with a molecule's ability to permeate biological membranes and its absorption characteristics. plos.orgnaturalproducts.net

Hydrogen Bond Donor/Acceptor Counts: Indicate the potential for forming hydrogen bonds, a key interaction in molecular recognition. plos.orgnaturalproducts.net

Rotatable Bond Count: Affects the flexibility of the molecule, which can influence binding. naturalproducts.net

Structure-Activity Relationship Findings for Gallates and Related Compounds

Computational studies focusing on gallic acid and its derivatives, including various gallates, have revealed several fundamental SAR principles:

Antioxidant Activity: The antioxidant efficacy of gallates is significantly influenced by their phenolic hydroxyl groups. Computational studies, often employing Density Functional Theory (DFT) and QSAR, demonstrate that the number and positioning of hydroxyl groups critically impact radical scavenging activity. For instance, the tri-hydroxylated pattern characteristic of gallic acid is recognized as a potent structural feature. psu.edulongdom.orgplos.orgrsc.orgmdpi.com The BDE of the O-H bonds within the gallate moiety serves as a primary determinant, with lower BDE values correlating with enhanced antioxidant capacity. plos.orgrsc.org While direct computational SAR for this compound's antioxidant activity is less detailed in the provided snippets compared to gallic acid, studies on gallic acid derivatives suggest that esterification of the carboxylic group, as seen in this compound, can modify lipophilicity and potentially alter interaction profiles. psu.edu

Interaction with Biological Targets: Molecular docking studies have provided valuable insights into how the structures of gallates interact with specific biological targets. For example, research on alkyl gallates binding to the SARS-CoV-2 main protease indicated that esterified gallates, such as octyl gallate and phenyl ethyl gallate, can exhibit stronger binding affinities and more extensive interactions within the protease's active site when compared to gallic acid. innovareacademics.insciforum.net This suggests that the ester linkage and the nature of the attached group, such as the phenyl group in this compound, can play a significant role in modulating binding interactions and, consequently, biological activity. Similarly, studies on gallic acid analogs interacting with Bcl-XL have identified certain gallates as potent inhibitors, underscoring the role of the gallate structure in targeted inhibition. innovareacademics.in Epigallocatechin gallate (EGCG), a more complex gallate, has also been computationally investigated for its interactions with various targets, illustrating the broad applicability of these methods to gallate-containing structures. nih.govnih.govrsc.orgnaturalproducts.nettexilajournal.commdpi.com The presence of multiple hydroxyl groups and the galloyl ester moiety are consistently identified as important structural features contributing to biological activity. nih.govmdpi.com

General Gallate SAR: Across studies involving diverse gallates and related polyphenols, computational analyses consistently highlight the importance of the galloyl moiety (3,4,5-trihydroxybenzoyl group) and its phenolic hydroxyls for biological activity. nih.govrsc.orgmdpi.com Structural modifications, such as esterification or the addition of other functional groups, can significantly alter binding affinities and biological outcomes, as revealed by docking and QSAR studies. innovareacademics.insciforum.net

Data Table Example: Computational Descriptors for Related Gallate Compounds

Mechanistic Elucidation of Biological Activities in in Vitro and Preclinical Models

Antioxidant Mechanisms and Oxidative Stress Modulation

Phenyl gallate, like other derivatives of gallic acid, demonstrates significant antioxidant capabilities through various mechanisms. silae.itresearchgate.net These compounds are utilized in food products to scavenge reactive oxygen species (ROS). silae.itresearchgate.net The antioxidant potential of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. researchgate.net

The fundamental antioxidant action of phenolic compounds like this compound involves the neutralization of free radicals. This is primarily achieved through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical, effectively neutralizing it. The resulting antioxidant radical is more stable and less reactive. The three hydroxyl groups on the gallate moiety of this compound are crucial for this hydrogen-donating ability, a key feature of its radical-scavenging capacity. researchgate.netresearchgate.net

The Single Electron Transfer (SET) pathway involves the transfer of an electron from the antioxidant molecule to the free radical. This is often followed by proton transfer (SET-PT). A related mechanism, particularly relevant in polar solvents, is the Sequential Proton Loss Electron Transfer (SPLET) . In SPLET, the phenolic antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. Gallic acid has been identified as a versatile scavenger capable of deactivating a wide variety of ROS and reactive nitrogen species (RNS) via electron transfer at physiological pH. researchgate.net While direct mechanistic studies detailing these pathways specifically for this compound are not extensively detailed in the provided literature, its structural similarity to gallic acid and other active gallates strongly suggests it operates through these established mechanisms. silae.itresearchgate.net A study that synthesized and assessed several gallic acid derivatives, including this compound, confirmed its free radical scavenging activity. silae.itresearchgate.net

By scavenging free radicals, this compound inherently modulates the levels of reactive oxygen species. silae.itresearchgate.net ROS can inflict damage on vital biological molecules such as proteins, lipids, and DNA. nih.gov this compound is among the alkyl gallates found in mango flowers, and extracts from the mango plant have demonstrated a powerful scavenging activity against hydroxyl radicals. nih.govrjppd.orgujpah.inmrdlifesciences.com Interestingly, while generally acting as an antioxidant, one study noted that silver nanoparticles synthesized using mango inflorescence extract, which contains this compound and other compounds, generated ROS to exert antibacterial effects, highlighting a context-dependent pro-oxidant action. nih.gov

A key defense mechanism against oxidative stress is the upregulation of endogenous antioxidant enzymes. Studies on gallic acid have shown it can mitigate the suppression of superoxide (B77818) dismutase (SOD) and catalase activity induced by toxins. researchgate.net Furthermore, propyl gallate, an alkyl ester of gallic acid, has been observed to increase the activity of glutathione (B108866) peroxidase (GPx). researchgate.net Although this mechanism is established for structurally related compounds, specific research directly demonstrating the activation of SOD, GPx, or catalase by this compound was not prominent in the available literature. However, one study noted that this compound was among a group of gallic acid derivatives assessed for antioxidant activity, which is often linked to the modulation of such enzyme systems. silae.it

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. Phenolic antioxidants can interrupt this process. Mangiferin, a compound found in mangoes alongside this compound, possesses strong anti-lipid peroxidation activity. nih.govmrdlifesciences.com Propyl gallate has also been shown to inhibit hepatic and pulmonary lipid peroxidation. researchgate.net Extracts of mango containing this compound have demonstrated a significant inhibitory effect on the peroxidation of rat brain phospholipids. ujpah.inmrdlifesciences.com This suggests that this compound contributes to the protection against lipid peroxidation, a hallmark of its antioxidant function. researchgate.net

| Compound | Antioxidant Test | Finding | Reference |

|---|---|---|---|

| This compound | Free Radical Scavenging (DPPH) | Assessed as a free radical scavenger among other gallic acid derivatives. | silae.itresearchgate.net |

| Gallic Acid | Free Radical Scavenging (DPPH) | Demonstrated the highest free radical scavenging ability among tested derivatives. | silae.itresearchgate.net |

| Mango Extract (contains this compound) | Hydroxyl Radical Scavenging | Showed powerful scavenging activity. | ujpah.inmrdlifesciences.com |

| Mango Extract (contains this compound) | Iron Chelation | Acted as a chelator of iron. | ujpah.inmrdlifesciences.com |

| Mango Extract (contains this compound) | Lipid Peroxidation Inhibition | Showed significant inhibitory effect on peroxidation of rat brain phospholipids. | ujpah.inmrdlifesciences.com |

Enzyme Inhibition Mechanisms

Beyond its antioxidant effects, this compound has been identified as an inhibitor of specific enzymes, a mechanism that contributes to its broader biological activities.

Research has shown that this compound is a potent inhibitor of bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial survival. nih.govresearchgate.net In a study comparing various gallate derivatives, this compound and particularly its derivative, biphenyl (B1667301) gallate, demonstrated significant inhibition of E. coli DNA gyrase. nih.gov The inhibition mechanism for these gallate derivatives was found to be competitive with ATP. researchgate.net This suggests that this compound interferes with the energy-dependent processes of DNA supercoiling and decatenation, which are vital for bacterial DNA replication and repair. nih.govresearchgate.net

Additionally, studies on related compounds suggest other potential enzyme targets. For instance, methyl gallate has been reported to be a cyclooxygenase-2 (COX-2) inhibitor, and gallic acid has been shown to inhibit tyrosinase activity. rjpbcs.comresearchgate.net In a test of melanin (B1238610) production, this compound showed a relatively high absorbance, indicating an influence on related enzymatic pathways, though the specific mechanism was not elucidated. google.com

| Enzyme Target | Organism/System | Inhibitor | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| DNA Gyrase | E. coli | This compound | >100 | nih.gov |

| DNA Gyrase | E. coli | Bithis compound | ~40 | nih.gov |

| DNA Gyrase | E. coli | Dodecyl Gallate | ~10 | nih.gov |

| DNA Topoisomerase IV | E. coli | This compound | >100 | nih.govresearchgate.net |

| DNA Topoisomerase IV | E. coli | Bithis compound | ~10 | nih.govresearchgate.net |

Inhibition of Vertebrate Squalene (B77637) Epoxidase by Phenylalkyl Gallates

Phenylalkyl gallates have been identified as moderate inhibitors of vertebrate squalene epoxidase (SE), a flavoprotein monooxygenase that is not dependent on cytochrome P-450. researchgate.netresearchgate.net This enzyme catalyzes the conversion of squalene to (3S)-2,3-oxidosqualene, a significant rate-limiting step in the biosynthesis of cholesterol. researchgate.netthieme-connect.de The inhibitory potential of phenylalkyl gallates is influenced by the length of the alkyl chain. researchgate.net

Research has demonstrated that galloyl esters featuring phenylalkyl side chains exhibit inhibitory activity against recombinant rat squalene epoxidase. researchgate.net Specifically, phenylalkyl gallates such as phenylbutyl, phenylhexyl, phenyloctyl, and phenyldecyl gallates have shown inhibitory effects on this enzyme. researchgate.net The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, for these compounds ranged from 12 to 61 microM, classifying them as moderate inhibitors. researchgate.netresearchgate.net The presence of the galloyl moiety is considered essential for the enzyme inhibition. researchgate.net

Table 1: Inhibition of Recombinant Rat Squalene Epoxidase by Phenylalkyl Gallates

| Compound | IC₅₀ (µM) |

| Phenylbutyl gallate | 12 |

| Phenylhexyl gallate | 25 |

| Phenyloctyl gallate | 61 |

| Phenyldecyl gallate | 48 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters, 2000. researchgate.net |

The inhibitory action of gallates on squalene epoxidase is postulated to involve specific binding to the enzyme's active site. researchgate.net It is suggested that this binding occurs in close proximity to the FAD (flavin adenine (B156593) dinucleotide) binding domain. researchgate.net Squalene epoxidase contains highly conserved FAD-binding domains, which are crucial for its enzymatic activity. nih.gov The enzyme utilizes FAD, along with NADPH and molecular oxygen, as co-factors for the epoxidation reaction. thieme-connect.denih.gov The catalytic domain of human squalene epoxidase includes the FAD-binding domain and the substrate-binding domain. mdpi.com While the precise interactions of this compound have not been fully elucidated, the binding of other galloyl esters like (-)-epigallocatechin-3-O-gallate (EGCG) has been modeled. nih.gov Molecular modeling predicts that EGCG binds near the FAD binding site through the formation of hydrogen bonds. nih.gov This suggests a similar mechanism may be at play for this compound and its analogues, where the galloyl moiety interacts with key residues within or near this essential domain, disrupting the normal catalytic cycle.

Inhibition of Bacterial DNA Gyrase by this compound and Analogues

This compound and its derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential type IIA DNA topoisomerase in bacteria. nih.govgoogle.com This enzyme is a validated target for the development of new antibiotics. nih.govresearchgate.net Studies have shown that while gallic acid itself does not inhibit E. coli DNA gyrase, its ester derivatives, including this compound, do exhibit inhibitory activity. nih.gov The potency of this inhibition is significantly influenced by the nature of the substituent group. For instance, the addition of a hydrophobic group, such as in bithis compound, leads to a lower IC₅₀ value compared to this compound, indicating enhanced inhibition. nih.govgoogle.com

Table 2: IC₅₀ Values of this compound and Analogues against E. coli DNA Gyrase

| Compound | IC₅₀ (µM) |

| This compound | >100 |

| Bithis compound | 50-100 |

| Data sourced from ChemMedChem, 2022. nih.gov |

The mechanism by which this compound and its analogues inhibit bacterial DNA gyrase involves the competitive inhibition of the enzyme's ATPase activity. nih.govresearchgate.net DNA gyrase requires the energy from ATP hydrolysis to introduce negative supercoils into DNA. acs.org this compound derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site located on the GyrB subunit of the enzyme. nih.govacs.org This binding prevents ATP from accessing the site, thereby blocking the energy-dependent supercoiling reaction. nih.gov Lineweaver-Burk plot analysis of related gallate derivatives has confirmed this competitive mode of inhibition. nih.govresearchgate.net

Inhibition of p-Hydroxybenzoate Hydroxylase (PHBH)

Gallic acid and its esters have been evaluated as inhibitors of p-hydroxybenzoate hydroxylase (PHBH), a flavoprotein monooxygenase dependent on NADPH. nih.gov While gallic acid itself, being similar to the product, is not a significant inhibitor, its esters show potent inhibition. nih.gov For instance, n-dodecyl gallate and (-)-epigallocatechin-3-O-gallate (EGCG) are effective inhibitors of recombinant PHBH from Pseudomonas aeruginosa, both with an IC₅₀ of 16 µM. nih.gov

Kinetic studies have revealed that these galloyl esters inhibit PHBH in a non-competitive manner. nih.gov The inhibition is attributed to a dual mechanism: specific binding of the antioxidant gallate to the enzyme and the scavenging of reactive oxygen species necessary for the monooxygenase reaction. nih.gov Molecular modeling has suggested that a compound like EGCG binds to the enzyme near the FAD binding site, forming several hydrogen bonds. nih.gov

Table 3: Inhibition of Recombinant P. aeruginosa PHBH by Galloyl Esters

| Compound | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |

| n-Dodecyl gallate | 16 | Non-competitive | 18.1 |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | 16 | Non-competitive | 14.0 |

| Gallic acid | >250 | - | - |

| Data sourced from FEBS Letters, 2000. nih.gov |

Inhibition of Starch Digestive Enzymes (e.g., α-Amylase, α-Glucosidase) by Gallate Derivatives

Gallate derivatives have demonstrated notable inhibitory effects against key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase, which are crucial for the digestion of dietary starches. frontiersin.orgmdpi.com The inhibition of these enzymes can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia. frontiersin.orgmdpi.com The mechanism of this inhibition is multifaceted, involving direct interaction with the enzymes, which alters their structure and function.

Studies on various gallate derivatives, such as epigallocatechin gallate (EGCG), have revealed that they can act as non-competitive or mixed-type inhibitors. frontiersin.orgresearchgate.net Spectroscopic and molecular docking analyses indicate that gallate compounds bind to amino acid residues within the enzymes through hydrogen bonds and hydrophobic interactions. frontiersin.org This binding induces conformational changes in the enzyme's spatial structure, leading to a decrease in its catalytic activity. frontiersin.org For instance, epigallocatechin (EGC) has been shown to cause fluorescence quenching in both α-glucosidase and α-amylase, indicating a direct interaction that alters the enzymes' microenvironment. frontiersin.org The galloyl moiety present in many of these derivatives appears to be a significant factor in their inhibitory potency. researchgate.net

The inhibitory concentration (IC₅₀) values highlight the effectiveness of these compounds. While some mixed tea extracts show moderate inhibition, purified gallate derivatives often exhibit much stronger activity. frontiersin.org

| Compound/Extract | Target Enzyme | IC₅₀ Value | Inhibition Type |

| Epigallocatechin gallate (EGCG) | α-Amylase | 14 ± 2 µM | Competitive |

| Gallocatechin gallate (GCG) | α-Amylase | 34 ± 5 µM | Mixed |

| Epicatechin gallate (ECG) | α-Amylase | 45.30 ± 0.22 µg/ml | Mixed-type |

| Epicatechin gallate (ECG) | α-Glucosidase | 4.03 ± 0.01 µg/ml | Mixed-type |

| (-) Epigallocatechin-gallate | α-Glucosidase | 5.2 ± 0.15 µM | - |

| Data sourced from multiple studies, reflecting variations in experimental conditions. frontiersin.orgmdpi.comresearchgate.net |

Modulation of Histone Demethylases (e.g., KDM2A) by Gallate Derivatives

Gallate derivatives have been identified as modulators of histone demethylases, specifically lysine-specific demethylase 2A (KDM2A), an enzyme involved in epigenetic regulation. nih.gov KDM2A is a JmjC domain-containing histone demethylase that removes mono- and dimethyl groups from lysine (B10760008) 36 of Histone H3 (H3K36me1/2). mdpi.complos.org The activity of KDM2A is linked to the regulation of gene transcription, including ribosomal RNA (rRNA) genes, and its dysregulation is associated with diseases like cancer. nih.govplos.org

Research has shown that gallic acid and its ester derivatives, such as propyl gallate (PG) and epigallocatechin gallate (EGCG), can activate KDM2A. nih.gov This activation leads to a reduction in H3K36me2 levels in the promoter regions of rRNA genes, which in turn inhibits rRNA transcription and cell proliferation in certain cancer cell lines. nih.gov The mechanism of KDM2A activation by these gallate compounds involves the induction of AMP-activated protein kinase (AMPK) and a transient increase in reactive oxygen species (ROS) production. nih.gov This targeted epigenetic modulation highlights a potential pathway through which gallate derivatives exert their biological effects. nih.gov

Antimicrobial Mechanisms

Cell Membrane Destabilization and Permeabilization

One of the primary antimicrobial mechanisms of gallate derivatives is the disruption of bacterial cell membrane integrity. researchgate.netmdpi.com Compounds like gallic acid and its alkyl esters can induce irreversible changes in membrane properties. researchgate.net This action involves altering membrane hydrophobicity, decreasing the negative surface charge, and causing localized ruptures or the formation of pores. researchgate.net Such damage leads to the destabilization of the membrane and increased permeability, resulting in the leakage of essential intracellular components like potassium ions and other vital constituents, ultimately leading to cell death. researchgate.netresearchgate.net The ability of flavonoids and other polyphenols to complex with extracellular and soluble proteins can also contribute to the damage of the outer cell membrane. mdpi.com This mechanism is effective against a broad spectrum of bacteria. researchgate.net

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

Gallate derivatives have been shown to directly target key proteins involved in bacterial cell division, most notably FtsZ. frontiersin.org FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis. researchgate.netresearchgate.net Alkyl gallates can inhibit the polymerization-associated GTPase activity of FtsZ, effectively blocking its function. frontiersin.org This inhibition disrupts the formation of the Z-ring, leading to a cell division phenotype characterized by cell elongation. frontiersin.orgmdpi.com For example, a synthetic derivative, n-undecyl gallate, was reported to disturb the localization of ZapA, a protein that promotes FtsZ protofilament bundling, which suggests a disruption in Z-ring development. nih.gov The direct binding of these compounds to FtsZ prevents its proper assembly, halting cell division and bacterial proliferation. frontiersin.org This targeted action makes FtsZ an attractive target for the development of new antibacterial agents. researchgate.netresearchgate.net

Interaction with Bacterial Surface Proteins and Cell Envelopes

In addition to disrupting the lipid bilayer, gallate derivatives can exert antimicrobial effects by interacting with proteins and other components of the bacterial cell envelope. nih.gov Polyphenols are capable of binding to various bacterial surface proteins, including adhesins and transport proteins, thereby inactivating them. nih.gov For instance, EGCG has been shown to bind to peptidoglycans in the bacterial cell wall, directly disrupting the structural integrity of the envelope. researchgate.net These interactions can also interfere with bacterial adhesion to host cells. researchgate.net The ability of quinones, which can be formed from polyphenols, to complex irreversibly with nucleophilic amino acids in proteins leads to a loss of function in membrane-bound enzymes and surface-exposed adhesins. nih.gov

Impact on Biofilm Formation

The direct impact of isolated this compound on microbial biofilm formation is not extensively documented in the available scientific literature. However, this compound has been identified as a phytochemical component in the flowers of the mango plant (Mangifera indica). ujpah.innih.govnih.govresearchgate.netrjppd.org Extracts from this plant, containing a variety of alkyl gallates including this compound, have been utilized in green synthesis approaches to create silver nanoparticles. nih.govresearchgate.net These resulting nanoparticles have demonstrated significant antibiofilm activity against pathogens like E. coli and S. mutans. nih.govresearchgate.net It is important to note that the antibiofilm effect in these studies is attributed to the synthesized silver nanoparticles, not directly to the this compound or the crude plant extract itself. nih.govresearchgate.net

Neuroprotective Mechanisms in Preclinical Models

This compound has been investigated as part of a series of gallic acid derivatives for potential neuroprotective effects, with studies primarily focusing on its antioxidant properties.

Attenuation of Oxidative Stress in Neuronal Models

The primary neuroprotective mechanism attributed to this compound and related compounds is their antioxidant activity and ability to scavenge free radicals. silae.itresearchgate.net Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and compounds that can mitigate oxidative damage are of significant interest. silae.itresearchgate.net

Studies have assessed the free radical scavenging ability of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net The efficiency of scavenging was compared across a series of synthesized gallic acid esters. It was noted that both high antioxidant activity and appropriate hydrophobicity are important for effectiveness in preventing injury from oxidative stress in neurodegenerative disease models, as the compound must be able to reach the site of action. silae.it

| Compound | IC50 (μg/mL) |

|---|---|

| Gallic Acid (GA) | 1.02 |

| Methyl Gallate (MG) | 1.89 |

| Propyl Gallate (PG) | 2.12 |

| This compound (PhG) | 2.36 |

| Butyl Gallate (BG) | 2.61 |

| 3,4,5-trimethoxybenzoic acid (TMBA) | >100 |

| 3,4,5-triacetoxybenzoic acid (TABA) | >100 |

This antioxidant capacity is believed to underlie the protective effects observed in animal models suggestive of antiparkinsonian activity. silae.itresearchgate.net

Modulation of Specific Signaling Pathways (e.g., SIRT1/PGC-1α)

Based on the available scientific literature, there are no specific studies demonstrating that this compound modulates the SIRT1/PGC-1α signaling pathway in the context of neuroprotection. Research into this pathway has predominantly focused on other polyphenolic compounds.

Neuroinflammation Modulation

There is currently a lack of direct evidence from preclinical models specifically implicating this compound in the modulation of neuroinflammatory pathways. While its antioxidant effects could indirectly influence inflammatory processes, dedicated studies on its role in modulating markers of neuroinflammation such as cytokine release or microglial activation have not been reported in the searched literature.

Other Mechanistic Studies in Preclinical Models

Beyond direct antioxidant action, this compound has been evaluated in preclinical animal models that suggest other potential mechanisms of neuroprotection. Specifically, its effects were tested in rodent models of Parkinson's disease, such as haloperidol-induced catalepsy and tacrine-induced vacuous chewing movements, which are used to screen for agents with dopaminergic activity. silae.itresearchgate.net

The study observed that gallic acid derivatives, including this compound, were effective at preventing these behaviors. silae.it These findings suggest a possible interaction with the dopaminergic system, as these models are sensitive to agents that modulate dopamine (B1211576) D2 receptors. silae.itresearchgate.net The researchers concluded that compounds with a combination of high antioxidant activity and suitable hydrophobicity were more effective in these neuroprotective models. silae.it

Anti-inflammatory Pathways

The anti-inflammatory properties of gallates have been linked to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the nuclear factor-κB (NF-κB) pathway.

Studies have shown that gallates can exhibit anti-inflammatory effects by preventing the activation of NF-κB. ahajournals.org This transcription factor is a central regulator of genes involved in inflammation and immunity. mdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (I-κB) proteins. Upon stimulation by pro-inflammatory signals like cytokines, I-κB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ahajournals.org Research on human vascular endothelial cells has demonstrated that gallates can inhibit the cytokine-induced nuclear translocation of the NF-κB p65 subunit, a critical step in its activation. ahajournals.org This inhibitory action occurs without affecting the degradation of I-κBα, suggesting a specific interference with the translocation process itself. ahajournals.org The length of the alkyl chain on the gallate ester does not appear to significantly alter this inhibitory effect on NF-κB activation. ahajournals.org

By blocking NF-κB, gallates effectively suppress the expression of various downstream targets, including leukocyte adhesion molecules such as VCAM-1, ICAM-1, and E-selectin, which are crucial for the recruitment of immune cells to sites of inflammation. ahajournals.org Furthermore, investigations into alkyl gallates have shown they can reduce the concentration of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins, and modulate the levels of pro-inflammatory oxylipins like PGF2α and PGE2. csic.es This collective evidence suggests that a primary anti-inflammatory mechanism of gallates, likely including this compound, is the targeted inhibition of the NF-κB signaling cascade. ahajournals.org

Table 1: Summary of Research on the Anti-inflammatory Mechanisms of Gallates

| Compound Class | Model System | Key Findings | Reference(s) |

| Gallates (general) | Human Vascular Endothelial Cells (HUVECs) | Inhibit cytokine-induced nuclear translocation of NF-κB p65. | ahajournals.org |

| Gallates (general) | Human Vascular Endothelial Cells (HUVECs) | Suppress expression of VCAM-1, ICAM-1, and E-selectin. | ahajournals.org |

| Alkyl Gallates | In vitro assays | Reduce cyclooxygenase-2 (COX-2) concentration. | csic.es |

| Alkyl Gallates | In vitro assays | Modulate levels of inflammatory prostanoids (PGF2α, PGE2). | csic.es |

Anticancer Mechanisms (e.g., Modulation of Signaling Pathways, Inhibition of Tubulin Polymerization, DNA Intercalation)

The anticancer potential of gallic acid and its derivatives, including alkyl gallates, has been noted in various studies, with proposed mechanisms often involving the induction of apoptosis and interference with cancer cell signaling. longdom.orgresearchgate.net

Modulation of Signaling Pathways

Alkyl esters of gallic acid have been reported to possess anticancer properties and the ability to induce apoptosis in cancer cells. longdom.orgatlantis-press.com The cytotoxicity of these compounds against cancer cell lines, such as breast cancer (MCF-7), appears to be influenced by the length of the alkyl chain, which alters the compound's hydrophobicity and its ability to cross cell membranes. atlantis-press.com One of the proposed mechanisms involves the disruption of mitochondrial function. atlantis-press.com

For instance, synthetic derivatives of alkyl gallates coupled to triphenylphosphonium, designed to target mitochondria, were shown to be selectively cytotoxic to tumor cells. acs.org These compounds were found to act as mitochondrial uncouplers, leading to a decrease in the mitochondrial membrane potential and a subsequent reduction in intracellular ATP levels, ultimately inhibiting cancer cell growth. acs.orgnih.gov Furthermore, in silico docking studies of ethyl this compound, a closely related compound, suggested a potential interaction with the anti-apoptotic protein Bcl-XL, indicating a possible mechanism for apoptosis induction by interfering with the Bcl-2 family of proteins. innovareacademics.in Gallic acid itself has been shown to enhance the anti-cancer effects of chemotherapy agents by inhibiting survival pathways like Akt and p38-MAPK in glioma cells. mdpi.com

Table 2: Summary of Research on the Anticancer Mechanisms of Gallate Derivatives

| Compound/Derivative | Model System | Potential Mechanism | Key Findings | Reference(s) |

| Alkyl Gallates | Breast Cancer (MCF-7) Cells | Induction of Apoptosis | Cytotoxicity is dependent on alkyl chain length; mitochondrial membrane potential is a likely target. | atlantis-press.com |

| Alkyl Gallate Triphenylphosphonium Derivatives | Murine Mammary Adenocarcinoma Cells (in vitro & in vivo) | Mitochondrial Uncoupling | Increased oxygen consumption, decreased mitochondrial membrane potential, and reduced intracellular ATP levels. | acs.orgnih.gov |

| Ethyl this compound | In silico analysis | Inhibition of Anti-Apoptotic Proteins | Predicted to bind to the Bcl-XL receptor. | innovareacademics.in |

| Gallic Acid | Human Glioma Cell Line | Inhibition of Survival Pathways | Suppresses Akt and p38-MAPK signaling, enhancing the effect of temozolomide. | mdpi.com |

Inhibition of Tubulin Polymerization

Based on a review of the available scientific literature, there is no direct evidence to suggest that this compound exerts its biological activities through the inhibition of tubulin polymerization. While various natural compounds are known to target the microtubule network, and this is a key mechanism for some anticancer drugs, specific studies demonstrating this action for this compound or simple alkyl gallates are lacking. nih.gov

Research on other, more structurally complex, gallate-containing molecules like (-)-gallocatechin (B1674406) gallate has noted cancer-preventive activities, but their mechanisms are not necessarily related to tubulin inhibition. medchemexpress.com Similarly, studies on EGCG have identified numerous molecular targets, with some reports suggesting it can induce the expression of cytoskeletal proteins like beta-tubulin IV, but this is distinct from inhibiting polymerization. nih.gov Therefore, this mechanism cannot be currently attributed to this compound.

DNA Intercalation

There is currently a lack of specific evidence from in vitro or preclinical models demonstrating that this compound functions as a DNA intercalator as part of its anticancer mechanism. DNA intercalation, where a molecule inserts itself between the base pairs of DNA, is a known mechanism for several anticancer agents that disrupts DNA replication and transcription. acs.org

While some polyphenols have been investigated for their DNA binding capabilities, direct evidence for this compound is absent. For example, computational studies on (−)-epigallocatechin-3-gallate (EGCG) suggest that its trihydroxybenzoate (gallate) ring could potentially intercalate with DNA. tandfonline.com However, this is a prediction for a different, more complex molecule. A patent for bacterial DNA gyrase inhibitors mentioned that this compound can inhibit this bacterial enzyme, but this is not equivalent to DNA intercalation in cancer cells and represents a different mechanism and target. nih.gov Without direct experimental data, DNA intercalation is not an established mechanism of action for this compound in cancer.

Advanced Research Methodologies and Emerging Applications

Development of Analytical Methods for Gallate Quantification in Research

Accurate quantification of gallates is crucial for understanding their behavior in complex matrices and for quality control in research applications. A range of sophisticated analytical techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC remains a cornerstone for gallate analysis, offering high resolution and sensitivity. Methods typically employ reversed-phase columns (e.g., C18, phenyl-hexyl) with mobile phases consisting of buffered aqueous solutions and organic solvents like methanol (B129727) or acetonitrile, often coupled with UV-Vis or diode-array detection (DAD) Current time information in Bangalore, IN.mdpi.comcsic.esresearchgate.netnih.gov. UPLC offers faster analysis times and improved efficiency csic.es. For instance, an UPLC method for epigallocatechin gallate (EGCG) demonstrated excellent linearity (R² > 0.9996), accuracy (99.1–100.4%), and precision (RSD < 2%) csic.es. HPLC methods have also been developed for quantifying propyl gallate (PG) in various matrices, with reported recovery rates ranging from 89.95% to 100.38% Current time information in Bangalore, IN..

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile and semi-volatile compounds, including some gallate-related substances in food and environmental samples mdpi.comresearchgate.netnih.gov. However, the high temperatures used in GC-MS can sometimes lead to the thermal degradation of analytes, potentially affecting accurate quantification researchgate.net.

Spectrophotometry: Spectrophotometric methods provide a simpler, albeit often less specific, approach. These methods typically involve a colorimetric reaction, such as oxidative coupling with reagents like orcinol, to produce a colored chromogen that can be measured at a specific wavelength (e.g., 620 nm for gallic acid) nih.gov. A spectrophotometric method for propyl gallate involves extraction and measurement at 540 nm psu.edu.

Electrochemical Sensors: Advanced electrochemical sensors, often utilizing modified electrodes (e.g., with gold nanoparticles, graphene-carbon nanotube composites, or bimetallic nanoparticles), offer high sensitivity and selectivity for gallate detection nih.govresearchgate.netmdpi.compsu.edunih.gov. For example, an electrochemical sensor based on a gold nanoparticle/poly(p-aminobenzenesulfonic acid) composite detected propyl gallate with a limit of detection (LOD) of 1.9 × 10⁻⁷ M and recoveries between 98.9% and 101.3% in edible oils researchgate.net. Another study reported an LOD of 0.018 μM for propyl gallate using a CoSe₂@FeS₂ nanocomposite modified electrode nih.gov.

Table 1: Performance Metrics of Analytical Methods for Gallate Quantification

| Method | Analyte Example(s) | Typical Matrix | Key Performance Metric(s) | Reference(s) |

| HPLC | Propyl Gallate (PG) | Edible Oils | Recovery: 89.95–100.38% | Current time information in Bangalore, IN. |

| UPLC | EGCG | Various | Linearity (R²): > 0.9996, Accuracy: 99.1–100.4%, Precision (RSD): < 2% | csic.es |

| HPLC-DAD | Gallic Acid, Catechins | Various | Linearity (R²): > 0.99, Low LODs/LOQs | nih.gov |

| Spectrophotometry | Gallic Acid | Various | Detection wavelength: 620 nm | nih.gov |

| Electrochemical Sensor | Propyl Gallate (PG) | Edible Oils, Food | LOD: 1.9 × 10⁻⁷ M (AuNP/poly(p-ABSA)), Recovery: 98.9–101.3% | researchgate.net |

| Electrochemical Sensor | Propyl Gallate (PG) | Food Samples | LOD: 0.018 μM (CoSe₂@FeS₂), Recovery: 94.0–100.6% | nih.gov |

| Molecularly Imprinted Sensor | Propyl Gallate (PG) | Various | LOD: 2.51×10⁻⁸ mol/L, Linear Range: 7×10⁻⁸–1×10⁻⁵ mol/L | psu.edu |

Exploration of Structure-Activity Relationships beyond Computational Predictions

Understanding how structural modifications influence the biological activities of phenyl gallate and its analogs is critical for designing more effective compounds. Research moves beyond theoretical predictions by synthesizing and experimentally evaluating modified gallates.

Esterification: Esterification of gallates, particularly with fatty acids, enhances their lipophilicity, stability, and bioavailability, often improving antiviral, antibacterial, and anticancer properties, though antioxidant capacity might be altered mdpi.comnih.govnih.gov. For instance, lipophilic EGCG esters showed enhanced radical scavenging activity compared to EGCG nih.gov. Longer alkyl chains in gallate esters, such as hexadecyl gallate, have demonstrated superior antioxidant performance in polymer stabilization compared to shorter-chain variants researchgate.net. In biological contexts, gallic acid esters with specific alkyl chain lengths showed varying trypanocidal activities, with water solubility correlating better than lipophilicity mdpi.com.

Glycosylation: Glycosylation of gallates, such as EGCG, can modulate their solubility and stability, offering protection against degradation and potentially altering their antioxidant and other bioactivities researchgate.netresearchgate.net. EGCG glycosides typically exhibit increased water solubility but may show reduced antioxidant activity compared to the parent EGCG molecule researchgate.netresearchgate.net.

Metal Complexation: Gallates readily form complexes with various transition metal ions (e.g., Fe, Cu, Ni, Zn) due to their phenolic hydroxyl groups nih.govpsu.eduenpress-publisher.commdpi.comtandfonline.com. These metal complexes can significantly influence the antioxidant activity of gallates. For example, Cu²⁺ ions were found to enhance the antioxidative activity of EGCG, while Fe²⁺ ions inhibited it tandfonline.com. Theaflavin gallate esters' antioxidant properties are partly attributed to their ability to chelate metal ions nih.gov.

Hybrid Molecules and Derivatives: Synthesizing hybrid molecules by combining gallic acid derivatives with other pharmacophores, such as flavones or sulfonamide groups, has yielded compounds with potentially synergistic or enhanced biological activities mdpi.comscielo.brpensoft.net. For example, sulfonamido-based gallates have shown chondroprotective effects mdpi.com, and isatin-gallate hybrids have demonstrated antioxidant and cytotoxic activities pensoft.net.

Table 2: Impact of Structural Modifications on Gallate Bioactivity

| Modification Type | Example Gallate Derivative | Observed Effect on Bioactivity | Potential Application Area | Reference(s) |

| Esterification | EGCG-Fatty Acid Esters | Enhanced lipophilicity, stability, antiviral, antibacterial, anticancer activities; altered antioxidant capacity | Functional foods, pharmaceuticals | mdpi.comnih.govnih.gov |

| Esterification | Hexadecyl Gallate | Superior antioxidant performance in polymers | Polymer stabilization | researchgate.net |

| Esterification | Gallic Acid Alkyl Esters | Trypanocidal activity correlated with water solubility, not lipophilicity | Antiparasitic agents | mdpi.com |

| Glycosylation | EGCG Glycosides | Increased water solubility and stability; altered antioxidant activity (often reduced) | Improved delivery, stability | researchgate.netresearchgate.net |

| Metal Complexation | EGCG-Cu²⁺ Complex | Enhanced antioxidative activity | Antioxidant formulations | tandfonline.com |

| Metal Complexation | Theaflavin Gallate Esters | Antioxidant properties influenced by metal chelation | Antioxidant agents | nih.gov |

| Hybridization | Sulfonamido-based Gallates | Chondroprotective effects | Cartilage repair | mdpi.com |

| Hybridization | Isatin-Gallate Hybrids | In vitro antioxidant and cytotoxic activities | Anticancer, antioxidant agents | pensoft.net |

Integration of Gallates in Material Science Research

Gallates are increasingly being integrated into material science research, particularly in the development of advanced polymers and nanomaterials, leveraging their antioxidant and stabilizing properties.

Polymer Composites and Stabilizers: Gallates, including ethyl, propyl, octyl, and lauryl gallates, are explored as bio-based antioxidants and stabilizers for biodegradable polyesters like polylactide (PLA) and polyhydroxyalkanoate (PHA) mdpi.com. Their strong antioxidant properties and high thermal stability make them effective in preventing polymer degradation and controlling material lifetime mdpi.com. For instance, octyl gallate demonstrated optimal antiaging properties in natural rubber acs.org, and hexadecyl gallate showed superior antioxidant performance in polypropylene (B1209903) stabilization compared to shorter-chain gallates researchgate.net. Gallate derivatives can also enhance the properties of composites and films, facilitating sustained release of antioxidants upc.edu.

Nanomaterials and Functional Surfaces: Gallic acid derivatives are being incorporated into nanomaterials to create functional composites. Modified cellulose (B213188) nanowhiskers with gallic acid pendant groups (CNW-GA) can form supramolecular hydrogels through host-guest interactions with β-cyclodextrin-grafted cellulose researchgate.net. In dental materials research, epigallocatechin gallate (EGCG) has been immobilized in resin composites, exhibiting potent antimicrobial effects and synergistic anti-demineralization properties when combined with fluoride (B91410) nih.gov.

Table 3: Gallates in Material Science Applications

| Application Area | Gallate Derivative(s) | Material Type / Host System | Key Role / Observed Effect | Reference(s) |

| Polymer Stabilization | Ethyl, Propyl, Octyl, Lauryl Gallates | Biodegradable Polyesters (PLA, PHA) | Antioxidant, stabilizer, indicator of aging, enhances thermal stability | mdpi.com |

| Polymer Stabilization | Hexadecyl Gallate | Polypropylene (PP) | Superior antioxidant performance, long-term stabilization against oxidative degradation | researchgate.net |

| Polymer Composites | Gallate Derivatives | Composites and Films | Enhance properties, sustained release of antioxidants | upc.edu |

| Supramolecular Hydrogels | Gallic Acid (CNW-GA) | Cellulose Nanowhiskers (CNW) + β-Cyclodextrin | Forms hydrogel via host-guest interaction, biocompatible, low-cost | researchgate.net |

| Dental Composites | EGCG | Urethane-modified epoxy acrylate (B77674) resin matrix | Immobilized antioxidant, potent antimicrobial properties, synergistic effect with fluoride | nih.gov |

| Natural Rubber Aging | Octyl Gallate | Natural Rubber (NR) | Optimal antiaging properties, safe natural antioxidant alternative | acs.org |

Investigations into Conjugation and Complexation in Research Systems

The ability of gallates to form conjugates and complexes with other molecules, such as proteins and cyclodextrins, is a significant area of research, influencing their stability, solubility, and biological interactions.

Protein Conjugation: Gallates, particularly EGCG, can form covalent conjugates with proteins through various methods, including enzymatic oxidation (laccase, tyrosinase), free radical grafting, and alkali treatment nih.govwur.nlrsc.orgacs.org. These polyphenol-protein conjugates often exhibit altered protein structure and morphology, with significant improvements in antioxidant activity and emulsifying stability acs.org. EGCG can react with nucleophilic side chains of proteins (e.g., lysine (B10760008), cysteine) to form Schiff-base and Michael-type adducts nih.govwur.nl.